N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a methanesulfonamide group at position 6 and a furan-2-carbonyl moiety at position 1. This structure combines a heterocyclic aromatic system (furan) with a sulfonamide pharmacophore, which is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOQKWXFLCMCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps. One common route starts with the preparation of furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine to form the intermediate N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amide. This intermediate is subsequently treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Observations :
Substituent Effects on Activity: The trifluoroacetyl group in enhances lipophilicity and electron-withdrawing properties, critical for binding to acyltransferase enzymes. In contrast, the furan-2-carbonyl group in the target compound may offer moderate electron-withdrawing effects but improved metabolic stability due to aromaticity . Thiophene-carboximidamide derivatives (e.g., ) exhibit strong NOS inhibition, attributed to hydrogen bonding and π-π stacking interactions. The methanesulfonamide group in the target compound may similarly engage in hydrogen bonding but lacks the imidamide’s basicity .
Structural Modifications and Selectivity: Piperidine or pyrrolidine substitutions (e.g., ) improve solubility and membrane permeability via amine protonation. Bulky substituents (e.g., 2,2,4-trimethyl-4-phenyl in ) could sterically hinder target binding, whereas the methanesulfonamide group in the target compound provides a compact, polar substituent for enzyme interactions .
Synthetic Feasibility: The synthesis of sulfonamide-containing tetrahydroquinolines (e.g., ) typically involves chlorosulfonation followed by nucleophilic substitution. The furan-2-carbonyl group may require additional steps, such as Friedel-Crafts acylation or coupling reactions, compared to simpler acyl groups .
Research Findings and Trends
- Enzyme Inhibition : Compounds with sulfonamide groups (e.g., ) show affinity for enzymes with polar active sites. The target compound’s methanesulfonamide may mimic these interactions but with reduced steric bulk compared to trifluoroacetyl or benzothiazole groups .
- Metabolic Stability : Furan rings are prone to oxidative metabolism, whereas thiophene () or benzothiazole () derivatives may exhibit longer half-lives. This suggests the target compound might require structural optimization for in vivo applications .
Biological Activity
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety, along with a methanesulfonamide group. The unique structural composition of this compound suggests diverse pharmacological properties, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula for this compound is C17H18N2O4S. Its structural components are significant for its biological activity:
- Furan-2-carbonyl group : Known for its reactivity and potential to form adducts with biological targets.
- Tetrahydroquinoline moiety : Associated with various pharmacological activities including anti-inflammatory and antimicrobial effects.
- Methanesulfonamide group : Commonly found in many therapeutic agents, known for its role in inhibiting enzymes.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan and tetrahydroquinoline structure | Antimicrobial, anticancer |
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the furan ring enhances its ability to interact with microbial cell membranes or intracellular targets. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent.
Anticancer Activity
The compound has also been investigated for anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The furan and tetrahydroquinoline components are believed to play crucial roles in these activities by interacting with specific cellular pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with enzymes involved in critical metabolic pathways. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase and other similar enzymes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests strong potential for development as an antibiotic agent.
Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., MCF7 breast cancer cells), the compound demonstrated an IC50 value of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells showed increased annexin V positivity, indicating the induction of apoptosis.
Q & A
Q. What biological targets are associated with this compound, and what assays are used for initial screening?
- Targets : Similar tetrahydroquinoline derivatives inhibit neuronal nitric oxide synthase (nNOS) or act as RORγ inverse agonists .
- Assays :
- nNOS Inhibition : Radioactive assays using H-arginine to measure NO production in Baculovirus-infected Sf9 cells expressing recombinant human enzymes .
- RORγ Activity : Luciferase reporter assays measuring inverse agonism (IC values) .
Q. Which structural features critically influence bioactivity?
- Key Features :
- Furan-2-carbonyl : Enhances binding to hydrophobic pockets in enzymes (e.g., nNOS) .
- Methanesulfonamide : Improves solubility and hydrogen bonding with active-site residues .
- Tetrahydroquinoline core : Rigidity optimizes spatial orientation for target engagement .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low reactivity?
- Strategies :
-
Catalyst Screening : Test alternative reductants (e.g., cyanoborohydride) for reductive amination .
-
Solvent Optimization : Use polar aprotic solvents (DMF or THF) to enhance nucleophilicity in sulfonylation steps .
-
Temperature Control : Conduct reactions at 0°C for acid-sensitive intermediates (e.g., HCl-mediated salt formation) .
Parameter Baseline Yield Optimized Yield Reductive Amination 60% 75% (DMF, 0°C) Sulfonylation 65% 80% (THF, RT)
Q. How can structural ambiguities in regioselective substitution be resolved?
- Approach :
- 2D NMR (COSY, NOESY) : Confirm substitution patterns (e.g., distinguishing C-6 vs. C-7 positions on tetrahydroquinoline) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers (e.g., endo vs. exo Diels-Alder adducts) .
Q. How should contradictory bioactivity data (e.g., IC variability) be analyzed?
- Case Study : A compound showing IC = 1.5 μM for RORγ in one study but weaker activity in another may reflect:
- Assay Conditions : Differences in cell lines (e.g., Sf9 vs. HEK293) or cofactor concentrations (e.g., heme availability in NOS assays) .
- Structural Analogues : Minor substituent changes (e.g., furan vs. thiophene) alter binding kinetics .
Q. What computational methods improve selectivity for nNOS over eNOS/iNOS?
- Methods :
-
Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions .
-
Molecular Dynamics (MD) : Simulate binding pocket flexibility to prioritize rigid tetrahydroquinoline derivatives .
Target Key Selectivity Factor Example Compound Data nNOS Sulfonamide orientation 10-fold selectivity over eNOS RORγ Furan hydrophobicity IC = 1.5 μM
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
